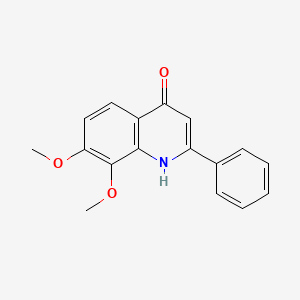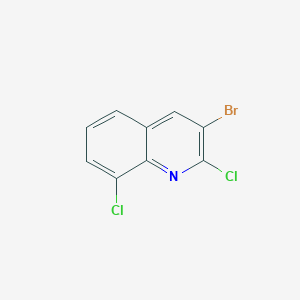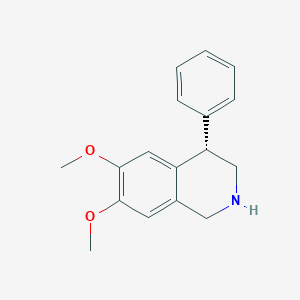
4-Quinolinol, 7,8-dimethoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL typically involves the reaction of 4-hydroxy-2-quinolones with various reagents. One common method includes the reaction of 4-hydroxy-2-quinolones with bromine in acetic acid or chloroform, leading to the formation of quinoline derivatives . Another approach involves the use of Grignard reagents followed by dehydration of the intermediate phenolic compounds .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale synthesis using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to optimize yield and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acids.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinoline ring
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or chloroform.
Reduction: Grignard reagents followed by dehydration.
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Oxidation: Quinoline-4-carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives
Applications De Recherche Scientifique
7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and materials
Mécanisme D'action
The mechanism of action of 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with various enzymes and receptors, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one: Demonstrates significant antitumor activity.
3,4-Diaryl-1,2-dihydro- and 1,2,3,4-tetrahydroquinolines: Key structures in various natural products with diverse pharmacological utilities.
Uniqueness: 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL stands out due to its specific substitution pattern on the quinoline ring, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
825620-17-5 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
7,8-dimethoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
FCXNUDGSCPEJRY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)


![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)


![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)


